Pipamperone Exhibits 15-Fold Higher Affinity for D4 Over D2 Receptors, Surpassing Clozapine in D4/D2 Selectivity
Pipamperone demonstrates a 15-fold higher affinity for the dopamine D4 receptor compared to the D2 receptor [1]. In a head-to-head in vitro comparison with reference antipsychotics, pipamperone displayed a higher affinity for D4 than for D2 receptors to a greater degree than clozapine; for most other compounds tested, D4 affinity was only slightly lower than D2 affinity [2]. This pronounced D4 selectivity is a key differentiator from both typical antipsychotics like haloperidol (which lack D4 selectivity) and from atypical agents like risperidone, whose D4 affinity is only slightly lower than its D2 affinity [2].
| Evidence Dimension | D4 receptor affinity relative to D2 receptor affinity (selectivity ratio) |
|---|---|
| Target Compound Data | 15-fold higher affinity for D4 than for D2 |
| Comparator Or Baseline | Clozapine: higher D4 than D2 affinity, but less pronounced than pipamperone; Most other compounds (including risperidone, haloperidol): D4 affinity only slightly lower than D2 affinity or not selective |
| Quantified Difference | Pipamperone shows the most pronounced D4-over-D2 selectivity among the tested antipsychotics; D4/D2 affinity ratio for pipamperone is approximately 15:1, whereas comparators exhibit ratios near 1:1 or modestly favoring D4. |
| Conditions | In vitro binding assays using cloned human dopamine D2 and D4 receptors expressed in recombinant cell lines |
Why This Matters
High D4 selectivity with low D2 affinity predicts a reduced liability for extrapyramidal side effects (EPS) and hyperprolactinemia compared to D2-preferring agents, while potentially contributing to effects on cognition and negative symptoms—a critical consideration for procurement in preclinical research models targeting atypical antipsychotic profiles.
- [1] DrugBank. Pipamperone: Pharmacology and Mechanism of Action. DB09286. View Source
- [2] Schotte A, Janssen PF, Gommeren W, Luyten WH, Van Gompel P, Lesage AS, De Loore K, Leysen JE. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology (Berl). 1996 Mar;124(1-2):57-73. View Source
